molecular formula C11H7ClN2O4 B14239902 Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide CAS No. 509076-65-7

Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide

Cat. No.: B14239902
CAS No.: 509076-65-7
M. Wt: 266.64 g/mol
InChI Key: HPDZPYLPKWOQJT-UHFFFAOYSA-N
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Description

Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 3-chlorophenoxy group and a nitro group at the 4-position, along with an oxide group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide typically involves the nitration of 3-(3-chlorophenoxy)pyridine followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The resulting nitro compound is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the nitro and chlorophenoxy groups, along with the N-oxide, makes it a versatile compound for various applications .

Properties

CAS No.

509076-65-7

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

3-(3-chlorophenoxy)-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H7ClN2O4/c12-8-2-1-3-9(6-8)18-11-7-13(15)5-4-10(11)14(16)17/h1-7H

InChI Key

HPDZPYLPKWOQJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

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